molecular formula C15H13N3O B2745218 2-cyano-N-phenyl-3-pyridin-3-ylpropanamide CAS No. 483359-04-2

2-cyano-N-phenyl-3-pyridin-3-ylpropanamide

Cat. No.: B2745218
CAS No.: 483359-04-2
M. Wt: 251.289
InChI Key: WSOIXRNEKKXRIJ-UHFFFAOYSA-N
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Description

  • Molecular Weight : 251.28 g/mol

Scientific Research Applications

Chemical Inhibitors and Enzyme Selectivity

Research into the selectivity and potency of chemical inhibitors for cytochrome P450 (CYP) isoforms in human liver microsomes has been significant. The study by Khojasteh et al. (2011) explores the role of various chemical inhibitors, including compounds with structural similarities to 2-cyano-N-phenyl-3-pyridin-3-ylpropanamide, in deciphering the involvement of specific CYP isoforms in drug metabolism. Such inhibitors are crucial for predicting potential drug-drug interactions (Khojasteh et al., 2011).

DPP IV Inhibitors and Diabetes Treatment

The review by Mendieta et al. (2011) on DPP IV inhibitors, which are important in the treatment of type 2 diabetes mellitus, highlights the medicinal chemistry involved in developing these inhibitors. The structural considerations and chemical classifications provided insight into the therapeutic potential of these compounds, which share mechanistic pathways with this compound (Mendieta, Tarragó, & Giralt, 2011).

Pyridine Derivatives in Medicinal Chemistry

The medicinal importance of pyridine derivatives, as reviewed by Altaf et al. (2015), and Abu-Taweel et al. (2022), underscores their significant role across various therapeutic areas, including their antibacterial, antifungal, and anticancer activities. These reviews contextualize the broader chemical family to which this compound belongs, illustrating the compound's relevance within the vast landscape of medicinal chemistry (Altaf et al., 2015; Abu-Taweel et al., 2022).

Analytical and Material Science Applications

The development of ionic liquid-modified materials for solid-phase extraction and separation techniques, as reviewed by Vidal, Riekkola, and Canals (2012), presents an advanced application of chemical engineering and materials science. This research demonstrates the potential for compounds like this compound to be incorporated into innovative analytical methodologies, thereby expanding their utility beyond conventional pharmaceutical applications (Vidal, Riekkola, & Canals, 2012).

Mechanism of Action

Target of Action

This compound is a biochemical used in proteomics research , and its specific targets may vary depending on the context of the study.

Mode of Action

Related compounds have been synthesized via c–c bond cleavage promoted by i2 and tbhp . The reaction conditions were mild and metal-free .

Biochemical Pathways

As a biochemical used in proteomics research , it may interact with various proteins and pathways, depending on the specific context of the study.

Pharmacokinetics

As a biochemical used in proteomics research , its bioavailability may depend on the specific experimental conditions.

Result of Action

As a biochemical used in proteomics research , its effects may vary depending on the specific context of the study.

Action Environment

As a biochemical used in proteomics research , these factors may depend on the specific experimental conditions.

Properties

IUPAC Name

2-cyano-N-phenyl-3-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c16-10-13(9-12-5-4-8-17-11-12)15(19)18-14-6-2-1-3-7-14/h1-8,11,13H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOIXRNEKKXRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C(CC2=CN=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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